molecular formula C19H37Na2O7P B13135509 disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate

disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate

Cat. No.: B13135509
M. Wt: 454.4 g/mol
InChI Key: HKLKSZPQSFPBDE-JPKZNVRTSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate is a glycerophospholipid derivative characterized by:

  • A hexadecanoyl (C16:0) fatty acid esterified to the sn-3 position of a glycerol backbone.
  • A hydroxypropyl group at the sn-2 position, contributing to its amphiphilic properties.
  • A disodium phosphate group at the sn-1 position, enhancing solubility in aqueous environments.

This compound is structurally related to phosphatidylglycerols (PGs) but differs in its substitution pattern. Its stereochemistry (2R configuration) and fatty acid chain length (C16) influence its biological and physicochemical behavior, such as membrane integration and surfactant activity .

Properties

Molecular Formula

C19H37Na2O7P

Molecular Weight

454.4 g/mol

IUPAC Name

disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate

InChI

InChI=1S/C19H39O7P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24;;/h18,20H,2-17H2,1H3,(H2,22,23,24);;/q;2*+1/p-2/t18-;;/m1../s1

InChI Key

HKLKSZPQSFPBDE-JPKZNVRTSA-L

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])O.[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate typically involves the esterification of hexadecanoic acid with glycerol, followed by phosphorylation. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The phosphorylation step can be achieved using phosphorus oxychloride or phosphoric acid under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and phosphorylation processes. The use of continuous reactors and automated systems ensures high yield and purity of the final product. Quality control measures, including chromatography and spectroscopy, are employed to monitor the production process and ensure the consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

Disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized phospholipids, reduced phosphites, and substituted hydroxypropyl derivatives .

Scientific Research Applications

Disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The compound interacts with membrane proteins and lipids, modulating signaling pathways and cellular responses. Its molecular targets include membrane receptors and enzymes involved in lipid metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Differences
Compound Name Acyl Chain Length/Position Phosphate Substituent Key Applications Reference
Disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate C16 at sn-3 Disodium Membrane studies, surfactants
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate C16 at sn-1 and sn-2 2-hydroxyethyl phosphate (Na⁺) Drug delivery systems
Sodium (2R)-2,3-di(hexanoyloxy)propyl hydrogen phosphate C6 at sn-1 and sn-2 Monosodium Biochemical assays
D-myo-Inositol-1-[(2R)-2,3-bis(hexadecanoyloxy)propyl phosphate] C16 at sn-1 and sn-2 Inositol-linked phosphate Signal transduction studies

Key Observations :

  • Acyl chain length (C16 vs. C6) affects hydrophobicity and aggregation behavior. Longer chains enhance membrane stability .
  • Phosphate group modifications (e.g., disodium vs. inositol-linked) determine solubility and interaction with divalent cations like Ca²⁺ .

Functional Comparisons

Table 2: Functional Properties
Property Target Compound Disodium Phosphate (Na₂HPO₄) Sodium Citrate
Solubility in Water Moderate (amphiphilic) High High
pH Buffering Capacity Weak Strong (pH 7–9) Moderate (pH 4–6)
Biological Activity Membrane interaction Inert (buffering agent) Chelator, metabolic inhibitor
Food/Pharma Applications Surfactant, drug carrier pH stabilizer, laxative Preservative, anticoagulant

Key Findings :

  • The target compound’s amphiphilic nature distinguishes it from simpler disodium phosphate (Na₂HPO₄), which lacks fatty acid chains and is primarily used in buffering .
  • Unlike sodium citrate, which inhibits bacterial growth by chelating Mg²⁺, the target compound may enhance membrane permeability in pathogens .

Industrial and Pharmaceutical Relevance

  • Surfactant Applications: The compound’s C16 chain and disodium phosphate headgroup make it suitable for lipid nanoparticle formulations, outperforming shorter-chain analogs (e.g., C6) in drug encapsulation efficiency .
  • Food Industry : While Na₂HPO₄ is a common pH buffer in dairy products, the target compound’s complex structure limits its use in food but expands its utility in specialty emulsions .

Biological Activity

Overview of Disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] Phosphate

This compound is a phospholipid derivative that may exhibit various biological activities due to its structural properties. Phospholipids play crucial roles in cellular membranes and signaling pathways, influencing numerous physiological processes.

Chemical Structure

The compound consists of:

  • Phosphate group : Contributes to the hydrophilicity and interaction with aqueous environments.
  • Hexadecanoyloxy chain : A long-chain fatty acid that enhances membrane incorporation and fluidity.
  • Hydroxypropyl group : Provides additional hydrophilic character, potentially influencing solubility and bioactivity.
  • Membrane Interaction : The long hydrophobic tail allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability.
  • Enzyme Modulation : Similar phospholipid derivatives have been shown to inhibit or activate various enzymes, including phospholipases and kinases, which are critical in signaling pathways.
  • Cell Signaling : Phosphorylated compounds can act as secondary messengers in cellular signaling cascades, influencing processes such as cell growth, differentiation, and apoptosis.

1. Enzyme Inhibition Studies

Research has shown that phospholipid derivatives can act as inhibitors of phospholipase A2, an enzyme involved in inflammatory responses. This inhibition can lead to reduced production of inflammatory mediators.

2. Cellular Uptake and Cytotoxicity

A study examining similar compounds found that they could be incorporated into cancer cell membranes, leading to altered signaling pathways that promote apoptosis in malignant cells.

Data Table: Comparative Biological Activity of Phospholipid Derivatives

Compound NameMechanism of ActionBiological EffectReference
This compoundMembrane integrationPotential cytotoxicity
PhosphatidylcholineEnzyme modulationAnti-inflammatory effects
Lysophosphatidic acidCell signalingCell proliferation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.